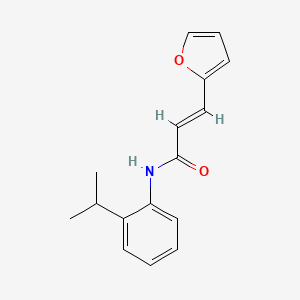![molecular formula C15H12ClF2NOS B5707756 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)
2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide, commonly known as C646, is a synthetic compound that has been extensively studied in the field of cancer research. It is a potent inhibitor of the histone acetyltransferase enzyme, p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression.
Wirkmechanismus
C646 inhibits 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide by binding to the acetyl-CoA binding site of the enzyme, thereby preventing the acetylation of histones and other transcription factors. This results in altered gene expression patterns, leading to reduced cancer cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, C646 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of pathogenic bacteria and fungi, as well as to reduce inflammation in animal models of arthritis and colitis. C646 has also been shown to improve insulin sensitivity and glucose tolerance in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using C646 in lab experiments is its high potency and selectivity for 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide inhibition. This allows for precise modulation of gene expression patterns without affecting other cellular processes. However, one limitation of using C646 is its relatively short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for research on C646. One area of interest is the development of more potent and selective 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide inhibitors based on the structure of C646. Another area of interest is the investigation of the role of 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the use of C646 in combination with other cancer therapies is an area of active research. Finally, the development of new delivery methods for C646, such as nanoparticles or liposomes, may improve its efficacy and reduce dosing frequency.
Synthesemethoden
The synthesis of C646 involves the reaction of 2-chlorobenzyl chloride with 2,6-difluoroaniline to form 2-[(2,6-difluorophenyl)amino]chloromethylbenzene. This intermediate is then reacted with thioacetic acid to form the final product, 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide. The synthesis of C646 has been reported in several research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
C646 has been extensively studied in the field of cancer research due to its ability to inhibit the 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide enzyme. 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide is a histone acetyltransferase that plays a critical role in the regulation of gene expression by acetylating histones and other transcription factors. Overexpression of 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide has been observed in several types of cancer, including breast, lung, and prostate cancer. Inhibition of 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide by C646 has been shown to reduce cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NOS/c16-11-5-2-1-4-10(11)8-21-9-14(20)19-15-12(17)6-3-7-13(15)18/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFCGFIWBHSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=C(C=CC=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-difluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)
![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)


![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)
![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)


![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)
